molecular formula C14H15NO2S2 B12460684 5-(ethoxymethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

5-(ethoxymethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12460684
M. Wt: 293.4 g/mol
InChI Key: NOPWLPLYQGXTLE-UHFFFAOYSA-N
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Description

5-(Ethoxymethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenylethyl group, and an ethoxymethylidene substituent

Preparation Methods

The synthesis of 5-(ethoxymethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with 2-phenylethylamine to form an intermediate, which is then cyclized with carbon disulfide and ethyl chloroformate under basic conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

5-(Ethoxymethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

5-(Ethoxymethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent, with studies indicating its ability to inhibit certain enzymes and pathways involved in these diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(ethoxymethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic efficiency. In biological systems, it may interfere with signaling pathways by modulating receptor activity or by affecting the expression of specific genes .

Comparison with Similar Compounds

Similar compounds to 5-(ethoxymethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one include other thiazolidinone derivatives such as:

Properties

Molecular Formula

C14H15NO2S2

Molecular Weight

293.4 g/mol

IUPAC Name

5-(ethoxymethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H15NO2S2/c1-2-17-10-12-13(16)15(14(18)19-12)9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3

InChI Key

NOPWLPLYQGXTLE-UHFFFAOYSA-N

Canonical SMILES

CCOC=C1C(=O)N(C(=S)S1)CCC2=CC=CC=C2

Origin of Product

United States

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